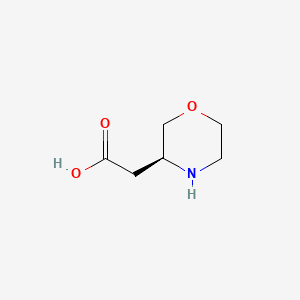

(S)-Morpholin-3-yl-acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(3S)-morpholin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXWWHUTFBNJFX-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657780 |

Source

|

| Record name | [(3S)-Morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257856-13-5 |

Source

|

| Record name | [(3S)-Morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Potential Therapeutic Targets of Morpholine Derivatives: A Technical Guide

Executive Summary: The Morpholine Privilege

In modern medicinal chemistry, the morpholine heterocycle (tetrahydro-1,4-oxazine) is not merely a solubilizing appendage but a critical pharmacophore.[1] Its ubiquity in FDA-approved therapeutics—from the antibiotic Linezolid to the EGFR inhibitor Gefitinib —stems from a unique physicochemical profile that solves common drug-development bottlenecks.

This guide analyzes the specific therapeutic targets where morpholine derivatives exhibit high-affinity binding and efficacy. We move beyond general properties to explore the mechanistic causality of how this ring system interacts with kinase hinges, monoamine oxidases, and ribosomal subunits.

Physicochemical Core Advantages

| Property | Value / Characteristic | Impact on Drug Design |

| pKa | ~8.3 (Conjugate Acid) | Exists as a mixture of ionized/unionized forms at physiological pH, aiding both solubility and membrane permeability. |

| Conformation | Chair (lowest energy) | Mimics the spatial arrangement of piperazine but with altered electronics due to the oxygen atom. |

| H-Bonding | Ether Oxygen (Acceptor) | Critical for interacting with "hinge regions" in kinase targets (e.g., PI3K, mTOR). |

| Metabolic Stability | High | The ether linkage reduces susceptibility to oxidative metabolism compared to purely carbon-based rings. |

Primary Therapeutic Target: Oncology (PI3K/mTOR Axis)

The most scientifically mature application of morpholine derivatives lies in the inhibition of the Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR) pathway.

Mechanism of Action: The "Hinge Binder"

In ATP-competitive kinase inhibitors, the morpholine oxygen atom frequently serves as a hydrogen bond acceptor.

-

Target: The ATP-binding pocket of PI3K isoforms (α, β, δ, γ) and mTOR.

-

Interaction: The ether oxygen forms a hydrogen bond with the backbone amide of a specific valine residue in the hinge region (e.g., Val851 in PI3Kα).

-

Causality: This interaction anchors the inhibitor, orienting the rest of the molecule (often a heteroaromatic scaffold like pyrimidine or triazine) to block ATP access, thereby silencing downstream Akt signaling.

Case Study: Buparlisib (BKM120) & Gedatolisib

-

Buparlisib: A pan-PI3K inhibitor where the morpholine ring is crucial for solubility and hinge binding.

-

Gedatolisib (PF-05212384): A dual PI3K/mTOR inhibitor.[2] The morpholine moiety enables the molecule to span the ATP site and reach the "affinity pocket," enhancing potency into the nanomolar range.

Signaling Pathway Visualization

The following diagram illustrates the cascade blocked by morpholine-based inhibitors.

Caption: Dual inhibition of PI3K and mTOR complexes by morpholine derivatives prevents Akt phosphorylation and downstream tumor growth.

Secondary Therapeutic Target: CNS Disorders (MAO-B)[3]

Morpholine derivatives have emerged as potent, selective inhibitors of Monoamine Oxidase B (MAO-B) , a key target for Parkinson’s and Alzheimer’s disease.[1][3][4]

Mechanism: The Aromatic Cage

Unlike the kinase interaction, here the morpholine ring often acts as a lipophilic spacer or interacts via hydrophobic forces within the enzyme's active site.

-

Target: MAO-B active site (substrate cavity).

-

Interaction: Morpholine-based chalcones bind within the "aromatic cage" formed by Tyr328 and Tyr435 .[3] The nitrogen atom of the morpholine can participate in cation-pi interactions or hydrogen bonding depending on the pH and substitution.

-

Selectivity: The shape of the morpholine ring fits the narrower substrate cavity of MAO-B better than MAO-A, reducing hypertensive side effects (the "cheese effect").

Experimental Validation: MAO-B Inhibition Protocol

Trustworthiness Check: This protocol uses a self-validating control (Selegiline) to ensure assay integrity.

Protocol: Fluorometric MAO-B Assay

-

Reagent Prep: Prepare 100 mM potassium phosphate buffer (pH 7.4). Dissolve test compounds (Morpholine derivatives) in DMSO.

-

Enzyme Source: Use recombinant human MAO-B (1.25 U/mL).

-

Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

-

Reaction Logic: MAO-B oxidizes the substrate (e.g., benzylamine/tyramine)

H2O2. HRP uses H2O2 to oxidize Amplex Red -

Step-by-Step:

-

Incubate 10 µL of inhibitor + 90 µL enzyme solution for 15 min at 37°C.

-

Add 100 µL of reaction mixture (200 µM Amplex Red, 1 U/mL HRP, 1 mM Benzylamine).

-

Measure fluorescence (Ex/Em = 545/590 nm) kinetically for 30 mins.

-

-

Validation:

-

Positive Control: Selegiline (IC50 should be ~0.02 µM).

-

Negative Control: Buffer + DMSO only (Max Signal).

-

Background: No Enzyme (determines auto-oxidation).

-

Tertiary Target: Anti-Infectives (Ribosomal Translation)

The morpholine ring is the defining feature of Linezolid (Zyvox), the first oxazolidinone antibiotic.

Mechanism: Protein Synthesis Arrest

-

Target: 23S rRNA of the 50S ribosomal subunit.

-

Role of Morpholine: The morpholine ring (specifically the fluorine-substituted phenyl-morpholine moiety) is essential for the correct positioning of the oxazolidinone core in the peptidyl transferase center (PTC). It prevents the formation of the initiation complex (70S).

-

Resistance: Mutations in the 23S rRNA (G2576T) can disrupt this binding, highlighting the need for novel morpholine derivatives with flexible linkers to overcome steric clashes.

Experimental Synthesis Workflow

To access these targets, high-purity morpholine derivatives are required. Below is a robust, generalizable protocol for introducing the morpholine moiety via Nucleophilic Aromatic Substitution (

Protocol: Synthesis of Morpholine-Substituted Heterocycles

Objective: Attach morpholine to a chlorinated heteroaromatic core (e.g., 4-chloropyrimidine).

-

Stoichiometry: 1.0 eq. Chlorinated Substrate : 1.2 eq. Morpholine : 2.0 eq. DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide) or n-Butanol (for higher temps).

-

Procedure:

-

Dissolve substrate in dry DMF (0.5 M concentration).

-

Add DIPEA, followed by dropwise addition of Morpholine at 0°C.

-

Allow to warm to RT. If conversion is <50% by TLC after 2h, heat to 80°C.

-

Monitoring: TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the non-polar starting material.

-

-

Workup (Self-Validating Step):

-

Dilute with water. If product precipitates, filter and wash (high purity).

-

If no precipitate, extract with EtOAc. Wash organic layer 3x with 5% LiCl solution (removes DMF completely—critical for NMR purity).

-

-

Characterization:

-

1H NMR: Look for morpholine peaks: ~3.6-3.8 ppm (O-CH2) and ~2.8-3.0 ppm (N-CH2).

-

Strategic Decision Matrix (SAR)

When designing new morpholine derivatives, use this logic flow to determine the substitution pattern based on the target.

Caption: SAR decision tree guiding structural modifications of the morpholine scaffold based on therapeutic intent.

References

-

Morpholine as a Privileged Structure

- Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.

- Source: Medicinal Research Reviews (2020).

-

URL:[Link]

-

PI3K/mTOR Inhibitors

-

MAO-B Inhibition

-

Antimicrobial Mechanisms

-

General SAR & Synthesis

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

Application Note: (S)-Morpholin-3-yl-acetic Acid in Peptidomimetic Design and Library Construction

[1]

Abstract

This guide details the strategic application of (S)-Morpholin-3-yl-acetic acid (CAS: 86236-84-2) as a high-value chiral building block in medicinal chemistry.[1][2] Unlike standard

The Pharmacophore Advantage: Why This Scaffold?

In modern drug discovery, "escaping flatland"—moving away from planar aromatic structures toward

Structural & Physicochemical Logic[1]

| Feature | Pharmacological Benefit | Mechanism of Action |

| Ether Oxygen (Position 4) | Solubility & Metabolic Stability | The oxygen atom lowers the |

| Chiral Center (S-Configuration) | Target Selectivity | Mimics the L-amino acid stereochemistry found in endogenous peptides, ensuring correct vector alignment within chiral enzymatic pockets (e.g., S1/S1' subsites of proteases).[1] |

| Acetic Acid "Tail" | The extra methylene group ( | |

| Rigid Morpholine Ring | Entropy Reduction | Pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein.[1] |

Validated Therapeutic Areas[1]

-

Protease Inhibitors: Used to target BACE1 (Alzheimer's) and Caspases by positioning the warhead in a constrained orientation that excludes water from the active site.

-

Peptidomimetics: Acts as a chain extender in peptide sequences to induce secondary structures that resist proteolytic degradation (proteases generally do not recognize

-amino acid linkages).[1] -

Neurokinin Antagonists: The morpholine core is a frequent replacement for piperazines in NK1/NK2 receptor antagonists to improve blood-brain barrier (BBB) permeability.[1]

Strategic Workflow: From Scaffold to Lead

The following diagram illustrates the decision logic for incorporating (S)-Morpholin-3-yl-acetic acid into a drug design campaign.

Figure 1: Decision tree for selecting morpholine-3-acetic acid derivatives during lead optimization.

Experimental Protocols

The commercially available form is typically (S)-Morpholin-3-yl-acetic acid hydrochloride .[1] The free amine is reactive and the carboxylic acid requires activation.[1] The following protocols ensure high enantiomeric purity is maintained.

Protocol A: N-Protection (Boc-Group Installation)

Context: Before coupling this building block to a library or scaffold, the secondary amine must be protected to prevent self-polymerization during carboxylate activation.[1]

Reagents:

-

(S)-Morpholin-3-yl-acetic acid HCl (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (

) (1.1 eq)[1] -

Triethylamine (

) or DIPEA (2.5 eq) -

Solvent: 1:1 Dioxane/Water or THF/Water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of (S)-Morpholin-3-yl-acetic acid HCl in 10 mL of water.

-

Basification: Cool to 0°C. Add 10 mL of Dioxane, followed by slow addition of

to adjust pH to ~9-10. -

Addition: Add

(dissolved in minimal dioxane) dropwise over 15 minutes. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (ninhydrin stain will show disappearance of free amine).

-

Workup:

-

Evaporate organic solvent (dioxane) under reduced pressure.

-

Acidify the remaining aqueous layer to pH 2–3 using 1N

(preferred over HCl to prevent Boc removal). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Yield: Expect a white waxy solid or viscous oil.[1] Yields are typically >90%.[1]

Protocol B: Amide Coupling (Library Synthesis)

Context: Coupling the protected acid (N-Boc-(S)-Morpholin-3-yl-acetic acid) to an amine-bearing scaffold.[1]

Critical Note: To prevent racemization at the chiral center (though less prone than

Reagents:

-

N-Boc-(S)-Morpholin-3-yl-acetic acid (1.0 eq)[1]

-

Amine Partner (

) (1.0 eq)[1] -

Coupling Agent: HATU (1.1 eq) [Preferred for steric hindrance]

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Procedure:

-

Activation: Dissolve N-Boc-acid and DIPEA in anhydrous DMF under nitrogen. Stir for 5 minutes.

-

Coupling: Add HATU. Stir for 2 minutes (solution often turns yellow).

-

Addition: Add the Amine Partner.

-

Reaction: Stir at RT for 2–4 hours.

-

Validation: Monitor by LC-MS. Look for mass

.[3] -

Purification: Dilute with EtOAc, wash with

(sat), Water, and Brine. For library scale, direct purification via Prep-HPLC is recommended.[1]

Synthesis Pathway Visualization[1]

The following diagram outlines the chemical flow from the raw material to the final coupled drug candidate.

Figure 2: Synthetic workflow for incorporating the morpholine scaffold into a peptide library.

Quality Control & Characterization

To ensure data integrity in SAR (Structure-Activity Relationship) studies, the following QC parameters are mandatory:

-

Enantiomeric Excess (ee):

-

NMR Validation:

-

NMR (DMSO-

-

NMR: Confirm the carbonyl carbon signal (

-

NMR (DMSO-

References

-

Tzara, A., et al. (2020).[4] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]

-

Frontiers in Microbiology. (2020).[1] Peptidomimetics as Potential Anti-Virulence Drugs. Retrieved from [Link]

-

Google Patents. (2012).[1] CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1][5] Retrieved from

-

National Institutes of Health (NIH). (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Morpholin-3-yl-acetic acid | 86236-84-2 | Benchchem [benchchem.com]

- 3. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

Strategic Utilization of (S)-Morpholin-3-yl-acetic Acid in Peptidomimetic Drug Design

[1]

Abstract & Strategic Rationale

This application note details the integration of (S)-Morpholin-3-yl-acetic acid (CAS: 1257856-13-5) into drug discovery workflows. Unlike common N-substituted morpholines, this C3-substituted scaffold acts as a conformationally constrained

Key Applications:

-

Protease Inhibitors: Replacement of P1/P2 amino acids to prevent enzymatic cleavage.

-

GPCR Ligands: Neurokinin and chemokine receptor antagonists.

-

Fragment-Based Drug Discovery (FBDD): A high-Fsp³ scaffold for exploring novel chemical space.[1]

Chemical Properties & Handling[2][3]

| Property | Specification |

| Chemical Name | (S)-2-(Morpholin-3-yl)acetic acid |

| CAS Number | 1257856-13-5 (Free Acid), 2566483-70-1 (HCl Salt) |

| Molecular Weight | 145.16 g/mol (Free Base) |

| Chirality | (S)-Enantiomer (Critical for stereospecific binding) |

| Solubility | Highly soluble in H₂O, DMSO, Methanol.[1] Sparingly soluble in DCM. |

| pKa (Calc) | ~8.4 (Amine), ~3.8 (Acid) - Exists as a zwitterion at neutral pH.[1] |

| Storage | Hygroscopic.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen). |

Protocol A: Orthogonal Protection Strategy

To utilize this scaffold in standard solid-phase peptide synthesis (SPPS) or parallel medicinal chemistry, the secondary amine and carboxylic acid must be orthogonally protected.

Objective: Synthesis of (S)-N-Boc-Morpholin-3-yl-acetic acid (Ready for amide coupling).

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dioxane/Water (1:1 v/v)[1]

-

1M HCl and Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of (S)-Morpholin-3-yl-acetic acid HCl in Dioxane/Water (1:1). The concentration should be roughly 0.2 M.

-

Basification: Cool the solution to 0°C. Add 3.0 eq of TEA dropwise. Rationale: The first equivalent neutralizes the HCl salt; the excess ensures the amine remains unprotonated for nucleophilic attack.

-

Boc-Protection: Add 1.1 eq of Boc₂O dissolved in a minimal amount of dioxane dropwise.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin - product will not stain; starting material will).[1]

-

Work-up (Critical for Yield):

-

Evaporate Dioxane under reduced pressure.

-

The remaining aqueous layer is basic. Wash with Diethyl Ether (

) to remove unreacted Boc₂O. -

Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. Caution: CO₂ gas may evolve.[1]

-

Extraction: Extract immediately with EtOAc (

). The product is now in the organic phase.[3][4]

-

-

Isolation: Dry organics over Na₂SO₄, filter, and concentrate.

-

Validation: ¹H NMR should show a strong singlet at ~1.4 ppm (9H, Boc group).

-

Protocol B: Peptidomimetic Library Synthesis (Parallel Chemistry)

This protocol describes the "Capping" of the morpholine nitrogen followed by coupling to a core amine, typical in generating protease inhibitor libraries.

Workflow Visualization

The following diagram illustrates the divergent synthesis workflow using Graphviz.

Figure 1: Divergent synthesis workflow transforming the morpholine scaffold into a library of lead candidates.[1]

Experimental Steps:

-

Amide Coupling (C-Terminus):

-

Mix (S)-N-Boc-Morpholin-3-yl-acetic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. Stir for 5 mins to activate the acid.

-

Add the amine partner (e.g., a benzylamine derivative for neurokinin targets) (1.0 eq). Stir for 2 hours.

-

-

Deprotection:

-

Treat the intermediate with 20% TFA in DCM for 30 minutes. Concentrate to dryness to yield the TFA salt.

-

-

N-Diversification (The Library Step):

-

Dissolve the deprotected amine salt in DCM/DIPEA.

-

Aliquot into a 96-well reaction block.

-

Add distinct electrophiles to each well:

-

Set A: Aryl Sulfonyl Chlorides (Sulfonamide formation).

-

Set B: Acid Chlorides (Amide formation).

-

Set C: Aryl Aldehydes + NaBH(OAc)₃ (Reductive Amination).

-

-

-

Purification: Semi-preparative HPLC (Reverse Phase C18).

Analytical Validation: Chiral Purity

Maintaining the (S)-configuration is vital.[1] The acidic work-up or coupling conditions can induce racemization (via oxazolone formation), though less likely with carbamate (Boc) protection.

Protocol: Chiral HPLC Separation

-

Rationale: Standard C18 columns cannot separate enantiomers. A Zwitterionic or Amylose-based chiral stationary phase is required.[1]

-

Column: Chiralpak ZWIX(+) or Chiralpak AD-H (Daicel).[1]

-

Mobile Phase:

-

Detection: UV at 210 nm (Amide bond/Carboxyl) or CAD (Charged Aerosol Detector) if lacking chromophores.

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Mechanism of Action (Signaling Pathway Context)

When used in protease inhibitors (e.g., Caspase-3 inhibition for apoptosis modulation), the morpholine acetic acid moiety often occupies the S2 or S3 pocket of the enzyme.

Figure 2: Competitive inhibition mechanism.[1] The morpholine scaffold mimics the transition state of the native substrate, blocking the active site.

References

-

Biosynth. (2025).[6] (S)-Morpholin-3-yl-acetic acid hydrochloride Product Sheet. Retrieved from .

-

Chem-Impex International. (2024).[1] Morpholin-3-yl-acetic acid hydrochloride: Applications in Pharmaceutical Development. Retrieved from .[1]

-

Lenci, E., et al. (2018).[4] "Diversity-Oriented Synthesis and Chemoinformatic Analysis of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry, 6:522.[4] .[4]

-

Zhang, T., et al. (2016). "Direct Stereoselective Separations of Free Amino Acids on Zwitterionic Chiral Stationary Phases." Chiral Technologies Application Note. .

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for morpholine as a bioisostere).

Enzyme inhibition assays involving (S)-Morpholin-3-yl-acetic acid

Application Note: Kinetic Characterization of Peptidomimetic BACE-1 Inhibitors Derived from (S)-Morpholin-3-yl-acetic Acid

Executive Summary

This Application Note details the protocol for evaluating enzyme inhibitors synthesized using (S)-Morpholin-3-yl-acetic acid (CAS: 1187424-34-5 / HCl Salt: 1260613-28-0) as a chiral scaffold.

While morpholine is a common pharmacophore, the specific (S)-3-yl-acetic acid isomer is a privileged building block for peptidomimetics targeting Central Nervous System (CNS) enzymes, particularly

This guide provides a self-validating workflow for FRET-based enzymatic screening, emphasizing the critical role of stereoselectivity (S- vs. R-isomer comparison) in validating "on-target" engagement.

Scientific Rationale & Mechanism

The Role of the Scaffold

In protease inhibitor design, the backbone geometry dictates the positioning of the "warhead" (the reactive group binding the catalytic residue). (S)-Morpholin-3-yl-acetic acid acts as a P1' or P2 linker , replacing flexible peptide bonds with a constrained heterocyclic ring.

-

Chirality is Critical: The (S)-configuration directs the side chains into the hydrophobic S1 pocket. The (R)-enantiomer often clashes sterically, making it an essential negative control to prove specific binding.

-

Solubility: Unlike carbocyclic scaffolds, the morpholine ether oxygen accepts hydrogen bonds, improving solubility and metabolic stability against cytochrome P450 degradation.

Assay Principle: FRET Proteolysis

The assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate.

-

Intact Substrate: A fluorescent donor (e.g., EDANS) is quenched by a proximal acceptor (e.g., DABCYL).

-

Enzymatic Cleavage: BACE-1 cleaves the peptide backbone.

-

Signal Generation: The donor and acceptor separate, resulting in a fluorescence increase proportional to enzyme activity.

-

Inhibition: The morpholine derivative binds the active site, preventing cleavage and suppressing fluorescence.

Experimental Workflow (Visualization)

The following diagram outlines the high-throughput screening (HTS) workflow for these derivatives.

Figure 1: Step-by-step workflow for FRET-based inhibition assay of morpholine-3-acetic acid derivatives.

Detailed Protocol

Materials & Reagents

-

Test Compound: Derivative of (S)-Morpholin-3-yl-acetic acid (synthesized or sourced).

-

Control Compound: (R)-Morpholin-3-yl-acetic acid derivative (Stereochemical negative control).

-

Enzyme: Recombinant Human BACE-1 (Beta-Secretase).

-

Substrate: FRET Peptide (e.g., Rh-EVNLDAEFK-Quencher).

-

Buffer: 50 mM Sodium Acetate, pH 4.5 (BACE-1 is acidic), 0.05% CHAPS.

Compound Preparation (Critical Step)

The parent acid is often supplied as an HCl salt. It is highly hygroscopic.

-

Weighing: Weigh the HCl salt rapidly in a humidity-controlled environment.

-

Stock Solution: Dissolve in 100% DMSO to 10 mM.

-

Note: If the derivative contains a free carboxylic acid, ensure the DMSO stock does not precipitate upon addition to the acidic assay buffer (pH 4.5).

-

-

Working Plate: Prepare a 10-point serial dilution (1:3) in the Assay Buffer. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

Assay Procedure

-

Plate Setup: Use black, low-binding 384-well plates.

-

Enzyme Addition: Dispense 10 µL of BACE-1 enzyme (final conc. 10–50 nM) into wells.

-

Inhibitor Addition: Add 5 µL of the Test Compound dilution series.

-

Controls: Include "No Enzyme" (Background) and "No Inhibitor" (100% Activity) wells.

-

-

Equilibration: Centrifuge briefly (1000 x g, 1 min) and incubate for 15 minutes at 25°C . This allows the morpholine scaffold to orient within the active site.[1]

-

Substrate Initiation: Add 5 µL of FRET substrate (final conc. at

, typically 10 µM). -

Detection: Immediately transfer to a fluorescence plate reader.

-

Mode: Kinetic.

-

Duration: 60 minutes (read every 2 minutes).

-

Wavelengths: Ex/Em specific to the FRET pair (e.g., 340/490 nm for EDANS/DABCYL).

-

Data Analysis & Interpretation

Velocity Calculation

Calculate the initial velocity (

Determination

Fit the

Calculation (Cheng-Prusoff)

Since the morpholine derivative is likely a competitive inhibitor (binding the active site), convert

-

[S]: Substrate concentration used (10 µM).

- : Michaelis constant for the specific batch of BACE-1 (determined previously).

Stereochemical Validation (The "Trust" Factor)

A valid hit must show stereoselectivity.

-

Result A: (S)-isomer

= 50 nM; (R)-isomer -

Result B: (S)-isomer

≈ (R)-isomer

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Compound autofluorescence | Check compound absorbance at Ex/Em wavelengths. Use a Red-shifted FRET pair (e.g., TAMRA/QSY). |

| Flat Inhibition Curve | Compound precipitation | The morpholine-acetic acid zwitterion may precipitate at pH 4.5. Check solubility limit; add 0.01% Triton X-100. |

| Low Z' Factor (< 0.5) | Enzyme instability | BACE-1 is unstable at neutral pH. Ensure buffer is strictly pH 4.5. Keep enzyme on ice until use. |

| Potency Drift | Time-dependent inhibition | The morpholine ring may induce a slow conformational change. Pre-incubate enzyme + inhibitor for 60 mins to check for slow-binding kinetics. |

References

-

Mullard, A. BACE1 inhibitors: the long and winding road. Nature Reviews Drug Discovery (2016). Discusses the structural requirements for BACE1 inhibitors, including heterocyclic scaffolds. [Link]

-

Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience (2005). The authoritative text on calculating Ki and mechanism of action. [Link]

-

National Center for Biotechnology Information. Morpholine Scaffolds in CNS Drug Discovery (PMC7036666). [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Newly Synthesized Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the low bioactivity observed in newly synthesized chemical derivatives. Our goal is to equip you with the logical framework and experimental protocols necessary to diagnose and resolve these critical challenges in your research.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Question 1: My newly synthesized compound shows significantly lower or no activity compared to the parent molecule. What are the first steps I should take?

Answer:

This is a common and often frustrating issue in the early stages of drug discovery. A systematic approach is crucial to pinpoint the root cause. The initial investigation should focus on two primary areas: the integrity of the compound itself and the validity of the biological assay.

Expertise & Experience: Before questioning the hypothesis behind your molecular design, it's essential to rule out fundamental experimental errors. Low bioactivity can often be traced back to issues with the compound's purity, solubility, or stability, or to artifacts within the assay system. A methodical process of elimination is the most efficient way to identify the problem.

Troubleshooting Workflow:

-

Verify Compound Identity and Purity:

-

Protocol:

-

Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm that the synthesized molecule is indeed the intended structure.

-

Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) to determine the purity of your compound. Aim for a purity of >95% for initial in vitro assays. For in vivo studies, purities of 98-99% are generally required.[2]

-

-

Assess Compound Solubility:

-

Rationale: Poor aqueous solubility is a frequent cause of low apparent activity, as the compound may precipitate out of the assay buffer, reducing its effective concentration.[3][4] Many drug discovery programs face challenges with the low solubility of their lead compounds.[4][5]

-

Protocol:

-

Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[6]

-

Working Dilutions: Perform serial dilutions from the stock solution into your aqueous assay buffer.

-

Visual Inspection: After dilution, visually inspect the solutions for any signs of precipitation (cloudiness, particulates). Centrifuge the samples and check for a pellet.

-

Solvent Concentration Control: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[6]

-

-

-

Evaluate Compound Stability:

-

Rationale: The compound may be degrading in the assay buffer or under the experimental conditions (e.g., temperature, pH, presence of certain enzymes).

-

Protocol:

-

Incubate the compound in the assay buffer under the same conditions as your experiment (time, temperature, etc.).

-

At various time points (e.g., 0, 1, 2, 4 hours), analyze the sample by LC-MS to check for the appearance of degradation products and a decrease in the parent compound's peak area.

-

-

-

Validate the Biological Assay:

-

Rationale: It's crucial to confirm that the assay itself is performing as expected. This involves running appropriate controls to ensure the observed lack of activity is not due to a technical failure of the assay.

-

Protocol:

-

Positive Control: Include a known active compound (ideally the parent molecule or a reference compound) to confirm the assay can detect a positive signal.

-

Negative Control: Use a vehicle control (e.g., buffer with the same final concentration of DMSO) to establish the baseline signal.

-

Assay Robustness: If available, use a known inactive structural analog of your compound to ensure the assay is not producing false positives.

-

-

Sources

- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Biological Assay Validation for Screening (S)-Morpholin-3-yl-acetic Acid Derivatives

Introduction: The Morpholine Scaffold and the Imperative of Rigorous Assay Validation

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties and pharmacokinetic profiles.[1][2] Derivatives of (S)-Morpholin-3-yl-acetic acid, in particular, serve as versatile intermediates in the synthesis of novel therapeutics, targeting a wide array of biological entities from enzymes to protein-protein interfaces.[3][4] Given this chemical diversity, the successful identification of potent and selective modulators from a screening campaign is not merely a matter of running a high-throughput screen (HTS); it is a function of the robustness, reliability, and physiological relevance of the biological assay used.

This guide provides an in-depth comparison of common assay validation strategies tailored for screening campaigns involving (S)-Morpholin-3-yl-acetic acid derivatives. We will move beyond rote protocols to dissect the causality behind experimental choices, empowering researchers to design self-validating systems that generate trustworthy and actionable data. Our approach is grounded in the principles outlined by regulatory bodies, ensuring that the validation framework is built for success from discovery to development.[5][6]

The First Critical Decision: Biochemical vs. Cell-Based Assays

The initial and most consequential decision in assay development is the choice between a biochemical (target-based) and a cell-based (phenotypic or target-engagement) format. This choice fundamentally dictates the type of data generated and its translational relevance.

-

Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors, binding partners) to measure direct interaction with the test compound.[7] Their primary advantage is the unambiguous confirmation of direct target engagement, providing clean, mechanistic data such as binding affinity (Kd) or enzymatic inhibition (IC50). However, they operate in a simplified, artificial environment, devoid of the cellular context, which can sometimes lead to results that don't translate to a physiological setting.[8]

-

Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant system.[9] They can report on downstream functional consequences of target modulation, such as changes in signaling pathways, gene expression, or cell viability.[10][11] While their physiological context is a major strength, attributing the observed effect to a specific target can be challenging, and they often exhibit higher variability than biochemical assays.[12]

The Synergistic Approach: The most robust screening cascades employ both. Biochemical assays are often used for primary HTS due to their scalability and direct readout, while cell-based assays serve as critical secondary or orthogonal assays to confirm on-target activity in a more relevant biological system.[12]

A Comparative Guide to Key Biochemical Assay Technologies

For targets commonly associated with morpholine derivatives, such as kinases and protein-protein interactions (PPIs), several homogeneous assay technologies are industry standards. Each has distinct principles and is suited for different applications.

Fluorescence Polarization (FP)

-

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein. A small, free-spinning tracer has low polarization. When bound to a large protein, its tumbling slows, and it retains more of the polarized light, resulting in a high polarization signal. Test compounds compete with the tracer for binding, causing a decrease in polarization.[13]

-

Best For: Measuring direct binding events, particularly for PPIs or ligand-receptor interactions. It is a true equilibrium binding assay.

-

Causality: The choice of an FP assay is driven by the need to quantify a direct binding interaction. Its simplicity and low cost make it attractive for primary screening, provided a suitable fluorescent tracer can be developed.[14]

-

Validation Insight: A critical validation step is ensuring that the fluorescent label does not alter the tracer's binding affinity.[15] The assay window (the difference in millipolarization, mP, between bound and free tracer) must be sufficiently large, typically >100 mP, with low standard deviations (<10 mP) for a robust assay.[16]

Homogeneous Time-Resolved Fluorescence (HTRF®)

-

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. It uses two fluorophores: a donor (Europium cryptate) and an acceptor (e.g., d2 or XL665). When in close proximity (<10 nm), excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved nature of the measurement minimizes background fluorescence.[17]

-

Best For: Kinase enzymatic assays (detecting phosphorylation of a substrate) and PPIs.[18] It is highly robust and tolerates various buffer conditions, including high ATP concentrations for kinase assays.[18]

-

Causality: HTRF is chosen for its high sensitivity, robustness against compound interference, and adaptability. For kinase screening, it allows assays to be performed at physiological ATP concentrations, which is critical for identifying ATP-competitive and non-competitive inhibitors.[18]

-

Validation Insight: A key validation parameter is the signal-to-background ratio. For competitive binding assays, determining the dissociation constant (Kd) of the tracer is a prerequisite for accurately calculating inhibitor affinity (Ki).[19]

AlphaLISA® / AlphaScreen®

-

Principle: Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology uses two types of beads: Donor and Acceptor. Upon excitation at 680 nm, the Donor bead releases singlet oxygen molecules. If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, emitting light. This proximity requirement makes it ideal for studying biomolecular interactions.[20]

-

Best For: Studying large protein complexes and PPIs, including those with lower affinity. It can be used with purified proteins or in complex matrices like cell lysates.[21][22]

-

Causality: AlphaLISA is selected for its exceptional sensitivity and broad dynamic range. The large proximity distance (200 nm) makes it suitable for detecting bulky protein interactions that might be challenging for FRET-based assays.[22]

-

Validation Insight: The assay is sensitive to light, so experiments must be conducted in low-light conditions. A crucial validation step is running a counter-screen to identify compounds that interfere with the bead chemistry itself, rather than the biological interaction.[23]

The Cornerstone of HTS Validation: The Z'-Factor

Regardless of the technology chosen, the quality and reliability of an HTS assay must be quantitatively assessed. The Z'-factor is the industry-standard parameter for this purpose.[24][25] It provides a statistical measure of the separation between the positive and negative controls, accounting for both the dynamic range of the assay and the variability of the data.[26]

Formula: Z' = 1 - [ (3 * SDpos + 3 * SDneg) / | Meanpos - Meanneg | ]

Where:

-

SDpos and SDneg are the standard deviations of the positive and negative controls.

-

Meanpos and Meanneg are the means of the positive and negative controls.

Interpretation of Z'-Factor Values: A robust and well-validated assay should consistently produce a Z'-factor that meets the criteria for screening.

| Z'-Factor Value | Interpretation | Suitability for HTS |

| > 0.5 | Excellent assay | Ideal for high-throughput screening.[27][28] |

| 0 to 0.5 | Marginal assay | May be acceptable, but requires optimization or careful hit picking criteria.[27] |

| < 0 | Unsuitable assay | The assay is not reliable for screening.[26] |

An assay with a Z'-factor of 0.5 or greater is considered validated for HTS.[29] This metric is a self-validating system; if the Z'-factor is consistently high, it demonstrates that the assay can reliably distinguish hits from non-hits.

Ensuring Specificity: The Critical Role of Orthogonal and Counter-Screening Assays

A positive result in a primary screen is not a validated hit; it is a "putative" hit. True validation requires confirming the activity through secondary assays designed to eliminate false positives and artifacts.[30]

-

Orthogonal Assays: An orthogonal assay measures the same biological endpoint as the primary screen but uses a completely different technology or detection method.[31][32] For example, if a PPI inhibitor is identified using an AlphaLISA screen, its activity should be confirmed using a biophysical method like Surface Plasmon Resonance (SPR) or a functional cell-based assay. This practice ensures that the observed activity is not an artifact of the primary assay format.[33]

-

Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself. For instance, in a luciferase reporter gene assay, a counter-screen against purified luciferase enzyme would identify compounds that directly inhibit the reporter enzyme, rather than the biological pathway of interest.

-

Selectivity Assays: For enzyme inhibitors, especially kinases, it is crucial to assess selectivity by testing hits against a panel of related enzymes. A truly valuable hit will show a significant potency window between the target enzyme and other closely related kinases.

Experimental Protocols: A Practical Framework

The following protocols provide a template for validating two common assay formats. The causality is embedded in the steps: specific controls are included to ensure the integrity of each measurement.

Protocol 1: Fluorescence Polarization (FP) Assay Validation for a PPI Target

This protocol outlines the steps to validate a competitive binding FP assay.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer that ensures protein stability and minimizes non-specific binding (e.g., PBS, 0.01% Tween-20, pH 7.4).

-

Target Protein: Purify the target protein to >95% purity. Dilute to various concentrations in assay buffer for titration.

-

Fluorescent Tracer: Synthesize or procure a fluorescently labeled peptide or small molecule known to bind the target. The tracer should be >90% labeled.[15]

-

-

Tracer Concentration Determination:

-

Add a serial dilution of the tracer to the assay wells.

-

Read the fluorescence intensity to find a concentration that gives a robust signal well above background but is low enough to minimize inner filter effects (typically low nM range).

-

-

Protein Titration (Saturation Binding):

-

Dispense the fixed, optimal concentration of tracer into all wells of a 384-well, low-volume black plate.

-

Add a serial dilution of the target protein. Include "tracer only" wells (no protein) as the negative control.

-

Incubate at room temperature for 60 minutes to reach binding equilibrium.

-

Read the plate on an FP-capable plate reader.

-

Validation Check: Plot mP vs. protein concentration. A sigmoidal curve should be observed. The top of the plateau represents the maximum assay window. The Kd can be determined from this curve.

-

-

Z'-Factor Determination:

-

Prepare 16 wells of "negative control" (tracer only).

-

Prepare 16 wells of "positive control" (tracer + protein at a concentration that gives >80% of the maximum signal, e.g., EC80).

-

Incubate and read as above.

-

Calculate the Mean and SD for both control sets and determine the Z'-factor.

-

Validation Check: The Z'-factor must be > 0.5 for the assay to be considered robust for HTS.

-

-

Inhibitor IC50 Determination:

-

Dispense tracer and protein (at EC80 concentration) into wells.

-

Add a serial dilution of a known inhibitor (positive control compound) and the (S)-Morpholin-3-yl-acetic acid test derivatives.

-

Incubate and read.

-

Plot mP vs. inhibitor concentration and fit a four-parameter logistic curve to determine the IC50.

-

Protocol 2: HTRF Kinase Assay Validation

This protocol is adapted for a generic tyrosine kinase inhibition assay.[17][34]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing HEPES, MgCl2, MnCl2, DTT, and a surfactant (e.g., Brij-35).

-

Enzyme: Dilute the purified kinase to the working concentration in kinase buffer.

-

Substrate/ATP Mix: Prepare a mix containing the biotinylated peptide substrate and ATP at the desired concentration (e.g., physiological Km for ATP).

-

Detection Reagents: Prepare the Europium-labeled anti-phospho antibody and the Streptavidin-XL665 acceptor according to the manufacturer's protocol.

-

-

Enzyme Titration:

-

Dispense a serial dilution of the kinase into assay wells.

-

Add the Substrate/ATP mix to initiate the reaction.

-

Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

-

Add the detection reagents to stop the reaction and initiate the detection incubation (60 minutes at RT).

-

Read on an HTRF-compatible plate reader.

-

Validation Check: Plot the HTRF ratio vs. enzyme concentration to find the EC50. For inhibitor screening, use an enzyme concentration around the EC80 to ensure a robust signal.

-

-

Z'-Factor Determination:

-

Prepare 16 wells of "negative control" (no enzyme).

-

Prepare 16 wells of "positive control" (enzyme at EC80 concentration).

-

Run the kinase reaction and detection steps as described above.

-

Calculate the Z'-factor.

-

Validation Check: The Z'-factor must be > 0.5.

-

-

Inhibitor IC50 Determination:

-

Dispense the test compounds (e.g., (S)-Morpholin-3-yl-acetic acid derivatives) and a known inhibitor (e.g., Staurosporine) at various concentrations.[17]

-

Add the kinase and pre-incubate for 15-30 minutes.

-

Initiate the reaction by adding the Substrate/ATP mix.

-

Incubate, add detection reagents, and read the plate.

-

Calculate percent inhibition relative to controls and fit the data to determine IC50 values.

-

Conclusion and Forward Look

The validation of a biological assay is not a procedural checklist but a scientific investigation into the reliability and relevance of an experimental system. For a chemically diverse class like (S)-Morpholin-3-yl-acetic acid derivatives, selecting an assay platform requires a deep understanding of the potential biological targets. By starting with a strategic choice between biochemical and cell-based formats, rigorously quantifying performance with the Z'-factor, and systematically eliminating false positives through a well-designed validation cascade, researchers can build a self-validating screening program. This approach ensures that the hits generated are not just data points, but robust, validated starting points for successful drug discovery programs.

References

-

Bioassays for Bioactivity Screening. ResearchGate.[Link]

-

On HTS: Z-factor. On HTS.[Link]

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health.[Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.[Link]

-

Biological assay development and validation. SRI International.[Link]

-

Bioanalytical method validation and study sample analysis m10. ICH.[Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.[Link]

-

Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health.[Link]

-

Z-factor. Wikipedia.[Link]

-

ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. National Institutes of Health.[Link]

-

Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech.[Link]

-

Hit Identification. Vipergen.[Link]

-

How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.[Link]

-

Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]

-

Establishing and optimizing a fluorescence polarization assay. Molecular Devices.[Link]

-

Validating TBMs by Fluorescence Polarization (FP). Protocols.io.[Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.[Link]

-

The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PubMed Central.[Link]

-

Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar.[Link]

-

Orthogonal Assay Service. Creative Biolabs.[Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.[Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]

-

Assay performance and the Z'-factor in HTS. Drug Target Review.[Link]

-

A Practical Approach to Biological Assay Validation. EDRA Services.[Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central.[Link]

-

Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience.[Link]

-

Current status of HTRF technology in kinase assays. ResearchGate.[Link]

-

The Z prime value (Z´). BMG LABTECH.[Link]

-

Cell-based assays on the rise. BMG LABTECH.[Link]

-

From gene to validated and qualified hits. AXXAM.[Link]

-

Biophysics: How to choose the right assay for your drug discovery project. Domainex.[Link]

-

A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio.[Link]

-

Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. PubMed Central.[Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio.[Link]

-

A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. National Institutes of Health.[Link]

-

Bioanalytical Method Validation. FDA.[Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. chemimpex.com [chemimpex.com]

- 4. Morpholin-3-yl-acetic acid | 86236-84-2 | Benchchem [benchchem.com]

- 5. database.ich.org [database.ich.org]

- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 7. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Biological assay development and validation - SRI [sri.com]

- 11. lifescienceglobal.com [lifescienceglobal.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 14. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. revvity.com [revvity.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Z-factor - Wikipedia [en.wikipedia.org]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. assay.dev [assay.dev]

- 27. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 28. bmglabtech.com [bmglabtech.com]

- 29. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]

- 33. revvitysignals.com [revvitysignals.com]

- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Comparing the efficacy of (S)-Morpholin-3-yl-acetic acid with other GABA(B) antagonists

An In-Depth Comparative Analysis of (S)-Morpholin-3-yl-acetic acid and Other Orthosteric GABA(B) Receptor Antagonists

Introduction: The Therapeutic Potential of GABA(B) Receptor Antagonism

The γ-aminobutyric acid type B (GABA(B)) receptor, a heterodimeric G-protein coupled receptor (GPCR), is a key regulator of inhibitory neurotransmission throughout the central nervous system (CNS)[1][2]. Its activation by the endogenous ligand GABA leads to slow and prolonged inhibitory effects, primarily through the modulation of ion channels and adenylyl cyclase[1]. Consequently, antagonists of the GABA(B) receptor hold significant therapeutic promise for a range of neurological and psychiatric disorders. By blocking the inhibitory tone mediated by GABA(B) receptors, these compounds can enhance neurotransmitter release and neuronal excitability. This mechanism is being explored for its potential in treating cognitive deficits, depression, and absence seizures[3][4][5].

This guide provides a comparative overview of the efficacy of a specific morpholine derivative, (S)-Morpholin-3-yl-acetic acid, placed in the context of other well-characterized GABA(B) antagonists. While specific pharmacological data for (S)-Morpholin-3-yl-acetic acid is limited in publicly available literature, where it is primarily cataloged as a chemical building block[6][7], the morpholine-acetic acid scaffold is a recognized pharmacophore for GABA(B) receptor antagonism[8][9]. We will, therefore, analyze the efficacy of this structural class and compare it against established antagonists such as the high-affinity phosphinic acid derivatives (e.g., CGP-55845) and classical antagonists (e.g., Saclofen, Phaclofen). This analysis is supported by a review of the key experimental assays used to determine antagonist potency and efficacy.

Mechanism of Action: GABA(B) Receptor Signaling

Understanding the efficacy of an antagonist requires a firm grasp of the receptor's signaling cascade. The GABA(B) receptor is an obligate heterodimer composed of GABA(B1) and GABA(B2) subunits[10]. Ligand binding occurs at the extracellular Venus Flytrap domain of the GABA(B1) subunit, inducing a conformational change that activates the receptor complex. This activation leads to the dissociation of the coupled Gαi/o protein into its Gα and Gβγ subunits, which then modulate downstream effectors[1].

-

Gαi/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit: Directly inhibits presynaptic voltage-gated Ca2+ channels (reducing neurotransmitter release) and activates postsynaptic G-protein-coupled inwardly-rectifying K+ (GIRK) channels (causing hyperpolarization)[1].

GABA(B) antagonists function by binding to the orthosteric site on the GABA(B1) subunit, preventing the conformational changes required for receptor activation by agonists like GABA or baclofen.

Caption: Canonical GABA(B) Receptor Signaling Pathway.

Comparative Efficacy of GABA(B) Antagonists

The efficacy of a GABA(B) antagonist is typically quantified by its binding affinity (Ki), its potency in functional assays (IC50 or pA2), and its effects in vivo. Here, we compare several key classes of antagonists.

Morpholine-Acetic Acid Derivatives

While direct data on (S)-Morpholin-3-yl-acetic acid is unavailable, studies on structurally related morpholino-2-acetic acid derivatives demonstrate their activity as GABA(B) antagonists. For example, Sch 54679 (5-(S,R)-hydroxymethyl-5-methylmorpholinyl-2-(R,S)-acetic acid) and Sch 51324 were shown to antagonize baclofen-induced depression of spontaneous discharges in rat neocortical slices with pA2 values of 5.8 and 5.4, respectively[9]. In a neurotransmitter release assay, Sch 54679 was more potent (EC50 = 3 µM) than Sch 51324 (EC50 = 7 µM) at enhancing [3H]GABA release by blocking presynaptic autoreceptors[9]. These findings establish the morpholine-acetic acid core as a valid scaffold for GABA(B) antagonism, albeit with moderate potency compared to other classes.

Phosphinic Acid Derivatives: The Gold Standard

This class includes some of the most potent and widely used experimental GABA(B) antagonists.

-

CGP-55845: This compound is exceptionally potent, with a reported IC50 of 5 nM for GABA(B) receptors. It effectively blocks both presynaptic and postsynaptic receptor functions and is considered to be three orders of magnitude more potent than earlier antagonists like phaclofen[11]. Its high affinity is reflected in a pKi value of 8.35.

-

Other CGP Compounds: A range of phosphinic acid derivatives, including CGP 76290A and CGP 71978, also exhibit high potency, with IC50 values in the low nanomolar to sub-nanomolar range in radioligand binding assays[12].

Classic Antagonists: Phaclofen and Saclofen

Phaclofen and its derivative Saclofen were among the first selective GABA(B) antagonists developed. While crucial for the initial characterization of the receptor, they exhibit significantly lower potency compared to the phosphinic acid derivatives, with affinities typically in the micromolar range. Their utility is now primarily in historical context or specific experimental paradigms where lower potency is desired.

Summary of Quantitative Efficacy Data

| Compound Class | Exemplar Compound | Binding Affinity (IC50/Ki) | Functional Potency (pA2/EC50) | Source(s) |

| Morpholine-Acetic Acid | Sch 54679 | Not Reported | pA2 = 5.8; EC50 = 3 µM | [9] |

| Phosphinic Acid | CGP-55845 | IC50 = 5 nM; pKi = 8.35 | Not Reported | [11] |

| Phosphinic Acid | CGP 76290A | IC50 = 1.85 nM | pA2 = 7.1 | [12] |

| Classic Antagonist | Phaclofen | Micromolar Range | Not Reported | [13][14] |

Experimental Protocols for Efficacy Determination

The objective evaluation of antagonist efficacy relies on standardized, reproducible experimental protocols. Below are methodologies for two fundamental assays.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (e.g., (S)-Morpholin-3-yl-acetic acid) for the GABA(B) receptor by measuring its ability to displace a radiolabeled antagonist with known high affinity, such as [3H]CGP-54626[13].

Causality: The principle is competitive binding. A higher affinity of the test compound will result in the displacement of the radioligand at a lower concentration. The resulting IC50 value (the concentration of test compound that displaces 50% of the radioligand) can be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, providing a measure of binding affinity.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold sucrose buffer (0.32 M)[15].

-

Perform differential centrifugation to isolate the crude membrane fraction containing the receptors. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes[13][16].

-

Wash the membrane pellet multiple times with a suitable binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA[13][15].

-

Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane protein (e.g., 50-120 µ g/well ) to each well[16].

-

Add increasing concentrations of the unlabeled test antagonist.

-

Add a fixed concentration of the radioligand (e.g., [3H]CGP-54626) at a concentration near its Kd value.

-

To determine non-specific binding, a parallel set of wells is incubated with a saturating concentration of a known unlabeled ligand (e.g., 10 µM GABA)[15].

-

Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium[16].

-

-

Termination and Detection:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), trapping the membranes with bound radioligand[16].

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a Radioligand Competition Binding Assay.

Protocol 2: Functional Assay - cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key functional downstream effect of GABA(B) receptor activation[1].

Causality: GABA(B) agonists inhibit adenylyl cyclase, reducing cAMP levels. A true antagonist will, in a dose-dependent manner, reverse this inhibition and restore cAMP production. This provides a direct measure of the compound's functional antagonism at the receptor.

Methodology:

-

Cell Culture:

-

Use a cell line stably expressing recombinant GABA(B) receptors (e.g., CHO-GABA(B) cells)[17].

-

Culture cells to near confluence in appropriate media.

-

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of the test antagonist (e.g., (S)-Morpholin-3-yl-acetic acid).

-

To stimulate adenylyl cyclase and generate a measurable baseline of cAMP, add an agent like forskolin.

-

Add a fixed, sub-maximal concentration (e.g., EC80) of a GABA(B) agonist, such as baclofen, to all wells except the baseline controls.

-

Incubate for a defined period (e.g., 30 minutes) to allow for modulation of cAMP levels.

-

Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and enhance the assay signal[18].

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the antagonist.

-

The data should show a dose-dependent reversal of the agonist's inhibitory effect.

-

Fit the data to determine the IC50, representing the concentration of antagonist required to achieve 50% of the maximal reversal.

-

Conclusion and Future Directions

The analysis of available data indicates that while (S)-Morpholin-3-yl-acetic acid belongs to a chemical class with demonstrated GABA(B) antagonist activity, its specific efficacy remains to be publicly characterized. The morpholine-acetic acid scaffold appears to confer moderate potency, which may be advantageous for certain therapeutic applications requiring fine modulation rather than complete blockade. However, this class is significantly less potent than the phosphinic acid derivatives like CGP-55845, which remain the benchmark for high-affinity GABA(B) antagonism in research settings[11].

For researchers interested in the therapeutic potential of (S)-Morpholin-3-yl-acetic acid, the immediate and necessary step is to perform rigorous in vitro characterization using the standardized protocols detailed in this guide. Determining its binding affinity (Ki) and functional potency (IC50) against agonist challenge is paramount. Subsequent studies could involve in vivo animal models to assess its blood-brain barrier permeability and efficacy in relevant behavioral paradigms, such as those for cognition or depression[3][19]. Such data will be crucial to ascertain whether (S)-Morpholin-3-yl-acetic acid or its optimized derivatives can offer a viable alternative to existing GABA(B) receptor modulators.

References

-

Lingenhohl, K., Olpe, H. R., & Pozza, M. F. (1995). CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus. Naunyn-Schmiedeberg's archives of pharmacology, 352(1), 101-104. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2020). Journal of the Indian Chemical Society. [Link]

-

Li, M., Wang, Y., Li, S., Wang, Y., & Zhang, Y. (2021). GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice. Metabolic Brain Disease, 36(3), 533-543. [Link]

-

GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. (2025). Journal of Clinical Medicine. [Link]

-

Alexander, R. C. (2017). The potential efficacy of GABAB antagonists in depression. Current opinion in pharmacology, 35, 101-104. [Link]

-

Poleszak, E., Kukuła-Koch, W., Wyska, E., Sławiński, J., & Wujec, M. (2013). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Pharmacological reports, 65(6), 1479-1487. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Tennigkeit, F., Schwarz, D. W., & Puil, E. (1998). GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. Neuroscience, 87(3), 677-690. [Link]

-

Park, J. B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & molecular medicine, 48(11), e268-e268. [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]

-

Evenseth, L., Gabrielsen, M., & Sylte, I. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3093. [Link]

-

Gabapentinoid. Wikipedia. [Link]

-

Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj. ResearchGate. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

A schematic representation of the (GABA) type B receptor (GABAB-R)... ResearchGate. [Link]

-

Casanova, E., Guetg, N., Vigot, R., Seddik, R., Julio-Pieper, M., Hyland, N. P., ... & Bettler, B. (2009). A mouse model for visualization of GABA(B) receptors. Genesis, 47(9), 595-602. [Link]

-

Ong, J., Anson, J., & Kerr, D. I. (1999). Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain. European journal of pharmacology, 372(1), 101-106. [Link]

-

Guyon, A., Kussrow, A., & Abdi, M. (2010). Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. Journal of Neuroscience, 30(4), 1386-1396. [Link]

-

Cifelli, C., Masi, A., Ippolito, M., Biagioni, F., Iannitelli, A., Ragozzino, D., ... & Nicoletti, F. (2021). COR758, a negative allosteric modulator of GABAB receptors. Neuropharmacology, 190, 108557. [Link]

-

Khan, M. M., & Khan, A. (2014). CGP 35348, GABA B Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mous. BioMed research international, 2014. [Link]

-

Comparison of the Effect and Properties of GABA B Agonists and PAMs. ResearchGate. [Link]

-

Ong, J., Anson, J., & Kerr, D. I. (1999). Morpholin-2-yl-phosphinic acids are potent GABA(B) receptor antagonists in rat brain. European journal of pharmacology, 383(1), 59-65. [Link]

-

Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert opinion on investigational drugs, 6(10), 1321-1330. [Link]

-

GABA - PDSP. University of North Carolina at Chapel Hill. [Link]

-

Discovery of a Negative Allosteric Modulator of GABA B Receptors. (2014). ACS Medicinal Chemistry Letters. [Link]

-

GABAergic Synapse Pathway. Creative Diagnostics. [Link]

-

(PDF) GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity. ResearchGate. [Link]

-

Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025). ACS Omega. [Link]

-

A mouse model for visualization of GABA B receptors. ResearchGate. [Link]

-

Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. [Link]

-

GABAA receptor negative allosteric modulator. Wikipedia. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Frankowska, M., Filip, M., & Przegalinski, E. (2007). Effects of GABAB receptor ligands in animal tests of depression and anxiety. Pharmacological reports, 59(6), 645-655. [Link]

-

Benzodiazepine Dependence: Clinical and Molecular Aspects, Preventive Strategies and Therapeutic Approaches. MDPI. [Link]

-

Pin, J. P., & Prézeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195-201. [Link]

-

Raiteri, L., Stigliani, S., & Bonanno, G. (2010). The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice. Pharmacological research, 61(5), 444-450. [Link]

-

Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

-

A negative allosteric modulator modulates GABA B -receptor signalling through GB2 subunits. (2016). Biochemical Society Transactions. [Link]

-

Drew, C. A., Johnston, G. A., & Weatherby, R. P. (1984). Thioether analogues of baclofen, phaclofen and saclofen. Neuroscience letters, 52(3), 317-321. [Link]

-

Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. [Link]

-

Kyriazi, H. T., & Simons, D. J. (1993). Effects of baclofen and phaclofen on receptive field properties of rat whisker barrel neurons. Journal of neurophysiology, 69(5), 1772-1775. [Link]

-

Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. (2025). Journal of Nuclear Medicine. [Link]

Sources

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential efficacy of GABAB antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. biosynth.com [biosynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 9. Antagonism of GABA(B) receptors by morpholino-2-acetic acid derivatives Sch 54679 and Sch 51324 in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Morpholin-2-yl-phosphinic acids are potent GABA(B) receptor antagonists in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of baclofen and phaclofen on receptive field properties of rat whisker barrel neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. COR758, a negative allosteric modulator of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. scispace.com [scispace.com]

Technical Evaluation: (S)-Morpholin-3-yl-acetic Acid as a Peptidomimetic Scaffold

[1]

Executive Summary & Strategic Positioning